

Spectroscopic Profile of 3-Bromo-5-ethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-ethoxypyridine

Cat. No.: B063768

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-5-ethoxypyridine**. Due to the limited availability of experimental data for this specific compound in public databases, this guide presents a combination of experimental data for the closely related analog, 3-Bromo-5-methoxypyridine, and predicted data for **3-Bromo-5-ethoxypyridine** based on established spectroscopic principles. This approach offers valuable insights for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Data presented for 3-Bromo-5-methoxypyridine is experimental, while data for **3-Bromo-5-ethoxypyridine** is predicted based on analogy and established chemical shift and fragmentation patterns.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3-Bromo-5-methoxypyridine[1][2]	CDCl ₃	8.27	d	17.20	H-2, H-6
		7.36	s	H-4	
		3.86	s	-OCH ₃	
3-Bromo-5-ethoxypyridine (Predicted)	CDCl ₃	~8.2-8.3	d		H-2, H-6
		~7.3-7.4	t	H-4	
		~4.1	q	~7.0	-OCH ₂ CH ₃
		~1.4	t	~7.0	-OCH ₂ CH ₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound	Solvent	Predicted Chemical Shift (δ) ppm	Assignment
3-Bromo-5-ethoxypyridine	CDCl ₃	~155	C-5
		~148	C-2
		~140	C-6
		~124	C-4
		~118	C-3
		~64	-OCH ₂ CH ₃
		~15	-OCH ₂ CH ₃

Note: Predicted values are based on the analysis of substituted pyridines and ethoxybenzene derivatives.[3][4]

Table 3: IR Spectroscopic Data (Predicted Characteristic Absorptions)

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
Aromatic C-H	3100 - 3000	Stretch
Aliphatic C-H (ethoxy)	2980 - 2850	Stretch
C=N (pyridine ring)	1600 - 1550	Stretch
C=C (pyridine ring)	1500 - 1400	Stretch
C-O (ether)	1260 - 1200 (asymmetric), 1050 - 1000 (symmetric)	Stretch
C-Br	700 - 500	Stretch

Note: These are predicted ranges based on characteristic infrared absorption frequencies for the respective functional groups.[5][6][7][8]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ (m/z)	Key Fragment Ions (m/z)
3-Bromo-5-methoxypyridine[1][9]	DCI/NH ₃	188/190 (M+H) ⁺	Not specified
3-Bromo-5-ethoxypyridine (Predicted)	EI	201/203	172/174 ([M-C ₂ H ₅] ⁺), 144/146 ([M-C ₂ H ₅ O] ⁺), 122 ([M-Br] ⁺)

Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in M⁺ and M⁺² peaks of nearly equal intensity.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **3-Bromo-5-ethoxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
- Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

^1H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Parameters:
 - Number of scans: 16-64 (or as needed to achieve adequate signal-to-noise).
 - Relaxation delay: 1-5 seconds.
 - Spectral width: Approximately 16 ppm, centered around 5-6 ppm.
 - Temperature: 298 K.

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz (or higher) NMR Spectrometer.

- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2 seconds.
 - Spectral width: Approximately 200-250 ppm.
 - Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

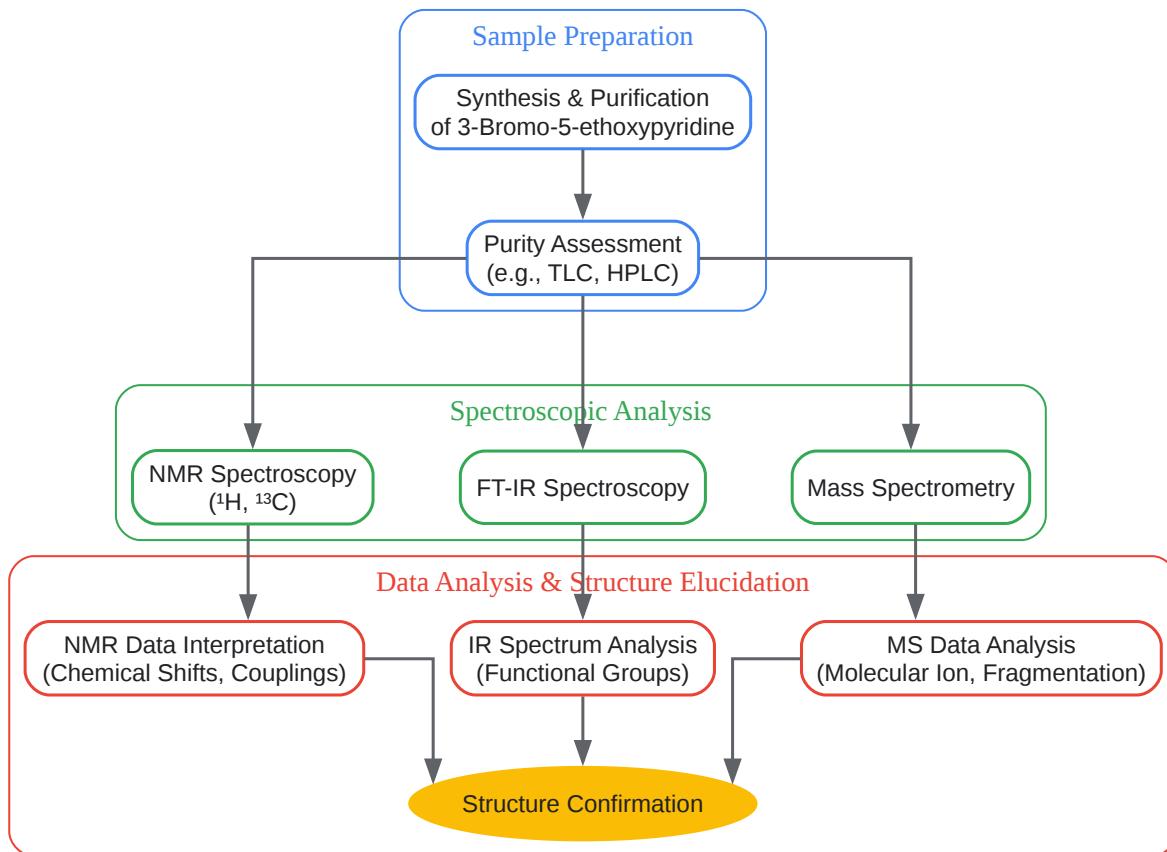
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: FT-IR Spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Preparation:


- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
- If necessary, further dilute the stock solution to a final concentration of approximately 10-100 μ g/mL.
- Filter the solution through a syringe filter (e.g., 0.22 μ m) to remove any particulate matter.
- Transfer the filtered solution to an appropriate vial for the mass spectrometer's autosampler.

Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer equipped with an electron ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-500.
- Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure proper separation and elution of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **3-Bromo-5-ethoxypyridine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. 3-Bromo-5-methoxypyridine | 50720-12-2 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-5-ethoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b063768#3-bromo-5-ethoxypyridine-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com